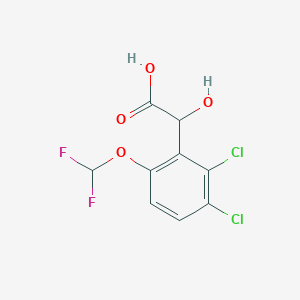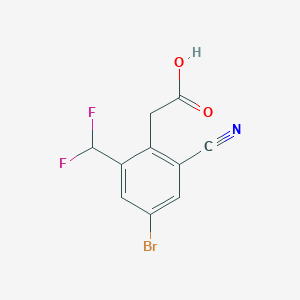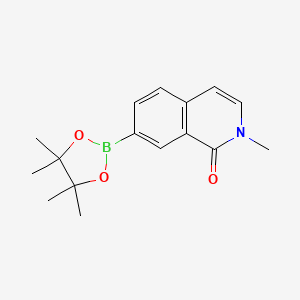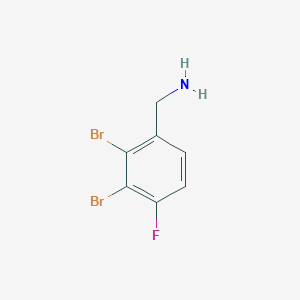
(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, commonly known as 1-BCPE, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. 1-BCPE is a phenyl ether derivative, which is a type of organic compound with a phenyl group attached to an oxygen atom. The bromine and chlorine atoms in the compound give it unique properties, making it an attractive option for research purposes.
Applications De Recherche Scientifique
Synthesis and Chemistry
Enantiomerically Pure Diarylethanes Synthesis : Zhang et al. (2014) developed a facile 7-step procedure to synthesize enantiomerically pure diarylethanes, starting from compounds including (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This procedure is characterized by its inexpensiveness, scalability, and high enantiomeric purities, which are crucial for pharmaceutical applications (Zhang et al., 2014).
Fungicidal Activity of Chlorophenoxy Ethanols : Kuzenkov and Zakharychev (2009) synthesized a series of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, demonstrating their fungicidal activity (Kuzenkov & Zakharychev, 2009).
Environmental Studies
- DDT Biodegradation : Purnomo et al. (2020) explored the synergistic interaction of a microbial consortium for DDT degradation. Their study highlights the transformation pathway of DDT, a compound structurally similar to (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, into less toxic metabolites, which is significant for environmental remediation (Purnomo, Sariwati, & Kamei, 2020).
Pharmacology and Drug Development
- Enantioselective Production of Halohydrins : Janeczko et al. (2014) studied the biotransformation of α-haloacetophenones, closely related to (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, in the culture of Rhodotorula rubra KCh 82. This research is relevant for producing enantiomerically pure compounds for pharmaceutical applications (Janeczko, Dymarska, & Kostrzewa-Susłow, 2014).
Molecular Studies
- Molecular Docking Study : ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of molecular structure and vibrational spectra, including compounds structurally related to (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol. Such studies are essential for understanding the molecular properties of compounds used in drug design (ShanaParveen et al., 2016).
Propriétés
IUPAC Name |
(1S)-1-(3-bromo-4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFUGNDAWVER-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




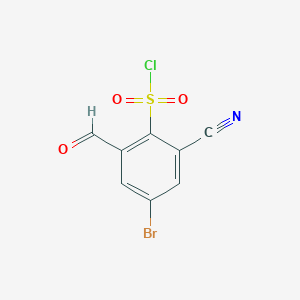
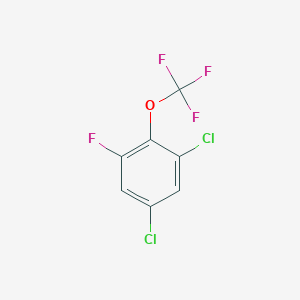
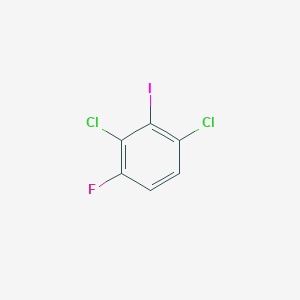
![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
